molecular formula C14H16BrN5O4 B4130077 N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(2-methoxy-4-nitrophenyl)urea CAS No. 957265-90-6

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(2-methoxy-4-nitrophenyl)urea

Cat. No.: B4130077
CAS No.: 957265-90-6
M. Wt: 398.21 g/mol
InChI Key: BZUTUBGARQXCSJ-UHFFFAOYSA-N
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Description

"N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(2-methoxy-4-nitrophenyl)urea" is a urea derivative featuring a propyl linker connecting a 4-bromo-pyrazole moiety and a 2-methoxy-4-nitrophenyl group. The bromine atom on the pyrazole ring introduces steric and electronic effects, while the nitro and methoxy groups on the phenyl ring influence electronic distribution and solubility. Urea-based compounds are widely studied for their hydrogen-bonding capabilities, which are critical in pharmaceutical and material science applications.

Properties

IUPAC Name

1-[3-(4-bromopyrazol-1-yl)propyl]-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5O4/c1-24-13-7-11(20(22)23)3-4-12(13)18-14(21)16-5-2-6-19-9-10(15)8-17-19/h3-4,7-9H,2,5-6H2,1H3,(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUTUBGARQXCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCCCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501154760
Record name N-[3-(4-Bromo-1H-pyrazol-1-yl)propyl]-N′-(2-methoxy-4-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957265-90-6
Record name N-[3-(4-Bromo-1H-pyrazol-1-yl)propyl]-N′-(2-methoxy-4-nitrophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957265-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(4-Bromo-1H-pyrazol-1-yl)propyl]-N′-(2-methoxy-4-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N’-(2-methoxy-4-nitrophenyl)urea typically involves a multi-step process:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atom at the desired position.

    Alkylation: The brominated pyrazole is then alkylated with 3-chloropropylamine to form the N-(3-(4-bromo-1H-pyrazol-1-yl)propyl)amine intermediate.

    Urea formation: The final step involves the reaction of the intermediate with 2-methoxy-4-nitrophenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N’-(2-methoxy-4-nitrophenyl)urea may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N’-(2-methoxy-4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

    Reduction of the nitro group: 2-methoxy-4-aminophenyl derivative.

    Substitution of the bromine atom: Various substituted pyrazole derivatives.

    Hydrolysis of the urea linkage: Corresponding amine and isocyanate derivatives.

Scientific Research Applications

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N’-(2-methoxy-4-nitrophenyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Agrochemicals: Possible application as a pesticide or herbicide due to its unique chemical structure.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N’-(2-methoxy-4-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The presence of the bromine atom and nitro group can enhance its binding affinity and specificity. In agrochemicals, it may disrupt essential biological processes in target organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Structural Features Functional Differences vs. Target Compound Potential Applications Reference
N-[3-(1H-6-nitroindazol-1-yl)-propyl]-N’-[(3-nitrophenyl)methylidene]-urea (3i) Nitroindazole core; methylidene linker; nitro-phenyl group Lacks bromine and methoxy groups; different aromatic substituents Anticancer agents, enzyme inhibition
N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea Dichlorophenyl-isoxazole core; isopropyl-methylphenyl group Chlorine substituents instead of bromine; isoxazole vs. pyrazole Herbicides, kinase inhibitors
N-(D-mannose)-N’-(3-(triethoxysilyl)propyl)-urea (from MSNP functionalization) Triethoxysilyl-propyl linker; mannose moiety Carbohydrate functionalization; silica nanoparticle conjugation Drug delivery systems
N-[3-(Perfluorooctanoylamido) propyl]-N,N,N-trimethylammonium chloride Perfluorinated chain; quaternary ammonium group Sulfonamide instead of urea; fluorinated alkyl chain Surfactants, waterproof coatings

Key Comparative Insights

Pyrazole vs. Isoxazole/Indazole Cores The target compound’s 4-bromo-pyrazole ring differs from isoxazole (in ) and indazole (in ) cores. Isoxazoles (e.g., ) often exhibit higher metabolic stability but reduced polarity compared to pyrazoles .

Substituent Effects The 2-methoxy-4-nitrophenyl group in the target compound contrasts with the 3-nitrophenyl (in 3i ) and 4-isopropyl-3-methylphenyl (in ) groups.

Urea Linker Modifications Functionalization of the urea nitrogen (e.g., with triethoxysilyl groups in MSNPs ) enables material science applications, such as nanoparticle conjugation. In contrast, the target compound’s unmodified urea linker prioritizes intermolecular interactions for pharmaceutical binding .

Biological and Material Applications Indazole-derived ureas (e.g., 3i ) are explored for anticancer activity due to nitro group-mediated DNA intercalation. The target compound’s bromine atom may enhance binding to hydrophobic enzyme pockets. Meanwhile, mannose-functionalized ureas () highlight the versatility of urea linkers in targeted drug delivery .

Physicochemical Properties

While explicit data for the target compound (e.g., melting point, solubility) are unavailable in the provided evidence, inferences can be drawn:

  • Molecular Weight: Bromine and nitro groups increase molecular weight compared to non-halogenated analogues, likely reducing aqueous solubility.
  • Spectroscopic Signatures : Similar to indazole-urea derivatives (), the target compound’s IR would show urea N-H stretches (~3300 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹). ¹H NMR would display pyrazole proton signals at δ 7.5–8.5 ppm and methoxy protons at δ 3.8–4.0 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(2-methoxy-4-nitrophenyl)urea
Reactant of Route 2
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N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(2-methoxy-4-nitrophenyl)urea

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